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Ferric thiocyanate

Cat. No.: B1206067
CAS No.: 4119-52-2
M. Wt: 230.1 g/mol
InChI Key: SUBFIBLJQMMKBK-UHFFFAOYSA-K
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Description

Historical Evolution of Research on Iron(III)-Thiocyanate Chemistry

The chemical literature first documented the properties of iron(III) thiocyanates in 1884, with an article by German chemists L. Liechti and W. Suida appearing in Dinglers Polytechnisches Journal acs.org. This early work described the properties of iron and aluminum thiocyanates and their applications in dyeing. Approximately fifty years later, Hermann I. Schlesinger and H. B. Van Valkenburgh at the University of Chicago published a comprehensive study on iron(III) thiocyanate (B1210189) chemistry, including its structure and its utility in detecting iron acs.org. Their experiments revealed that the characteristic red color was not solely due to a neutral Fe(SCN)₃ entity but rather to complex salts, such as Fe[Fe(SCN)₆] acs.org.

The reaction's historical significance extends further, with John Hall Gladstone conducting early, serious studies in 1855, aiming to resolve scientific controversies of the time avondale.edu.auavondale.edu.au. Even before the formal understanding of chemical equilibrium, the ferric thiocyanate reaction was employed in chemical analysis avondale.edu.auavondale.edu.au. The concept of chemical equilibrium was later applied to this reaction, leading to its inclusion in chemistry textbooks and laboratory manuals, where it served to highlight the nature of chemical reactions and fundamental chemical laws avondale.edu.auavondale.edu.au. The deep red coloration was first reported in 1826, and the 1:1 complex of thiocyanate and iron was recognized for its intense red hue wikipedia.org. Modern research continues to explore the intricacies of this system, employing sophisticated data analysis techniques to elucidate its kinetic and equilibrium behaviors avondale.edu.auavondale.edu.au.

Significance in Fundamental Inorganic and Analytical Chemistry

The this compound reaction holds considerable importance in both fundamental inorganic chemistry and practical analytical chemistry.

Analytical Chemistry: The reaction is a cornerstone for the qualitative and quantitative determination of iron(III) ions. The addition of thiocyanate salts (such as sodium, potassium, or ammonium (B1175870) thiocyanate) to a solution containing iron(III) ions results in the immediate formation of an intense blood-red color, indicative of species like [Fe(SCN)(H₂O)₅]²⁺ acs.orgontosight.aisincerechemical.comlibretexts.org. This colorimetric response allows for the sensitive detection and quantification of iron(III) in various samples acs.orgontosight.aisincerechemical.com. The intensity of the color is often proportional to the concentration of iron(III), enabling its use in titrations and spectrophotometric analyses ontosight.aicdnsciencepub.comredalyc.org. Beyond iron determination, the reaction has also been adapted for measuring iodine concentrations and detecting peroxides acs.org. In a related application, the this compound method is employed in the photometric determination of chlorides, where chloride ions react with mercuric thiocyanate to release thiocyanate ions, which then form the colored complex with ferric ions b-cdn.net.

Inorganic Chemistry: From an inorganic chemistry perspective, the this compound system provides a rich platform for studying coordination chemistry and complex formation. The interaction between Fe³⁺ and SCN⁻ ions leads to the formation of a series of complexes, including [Fe(SCN)]²⁺, [Fe(SCN)₂]⁺, and [Fe(SCN)₃], with potential for higher coordination numbers depending on conditions cdnsciencepub.comresearchgate.netnih.govresearchgate.netresearchgate.net. Research has focused on determining the stepwise formation constants, thermodynamic properties (enthalpy and entropy changes), and the electronic spectra of these individual complexes cdnsciencepub.comnih.govresearchgate.netindexcopernicus.com. The thiocyanate ion (SCN⁻) itself is an interesting ligand, acting as an ambidentate ligand capable of coordinating to metal ions through either its sulfur (thiocyanato) or nitrogen (isothiocyanato) atom, which can lead to linkage isomerism wikipedia.org. The study of this system also offers insights into ligand substitution reactions and the factors influencing complex stability, such as pH, ionic strength, and the presence of other anions cdnsciencepub.comindexcopernicus.comwilliams.edursc.org.

Overview of Academic Research Trajectories

Academic research concerning this compound has evolved significantly, driven by advancements in analytical techniques and theoretical understanding.

Spectroscopic and Equilibrium Studies: A substantial body of work has utilized spectrophotometry to investigate the this compound system. Researchers have focused on determining the absorption maxima of the various iron(III)-thiocyanate complexes formed in solution, which typically lie in the visible region, contributing to the characteristic red color cdnsciencepub.comredalyc.orgresearchgate.net. These studies aim to elucidate the stepwise complexation process, identifying species such as [Fe(SCN)]²⁺ and [Fe(SCN)₂]⁺, and quantifying their formation constants cdnsciencepub.comresearchgate.netresearchgate.netindexcopernicus.com. These investigations are crucial for understanding the equilibrium behavior of the system under varying conditions of temperature, ionic strength, and acidity cdnsciencepub.comresearchgate.netindexcopernicus.com.

Kinetics and Stability Investigations: The kinetic aspects of this compound complex formation have also been a significant area of research. Early observations noted that the color intensity could fade over time, particularly under certain conditions, prompting studies into the stability of these complexes cdnsciencepub.comrsc.org. Research has explored the rate laws governing the forward and reverse reactions, determining rate constants and activation parameters williams.edunova.edu. Understanding these kinetic parameters, alongside equilibrium constants, provides a more complete picture of the reaction dynamics. Factors influencing stability, such as the nature of the acid anion present in the solution, have been systematically studied, revealing that anions like sulfate (B86663) can destabilize the this compound complex more than perchlorate (B79767) or nitrate (B79036) rsc.org. Techniques like stopped-flow spectrophotometry have been employed to capture rapid reaction events and overcome issues of kinetic instability researchgate.netnova.edu.

Extraction and Analytical Method Development: The intense color of this compound has been leveraged for developing sensitive analytical methods, including extraction into organic solvents. This approach is particularly useful for pre-concentrating iron or for analyzing samples where direct spectrophotometry is challenging acs.orgresearchgate.netsrce.hr. Studies have investigated the use of surfactants and ion-pairing agents to facilitate the extraction of iron(III) thiocyanate complexes into organic phases, allowing for their determination at specific wavelengths researchgate.netsrce.hr. These methods have been applied to environmental samples and industrial process streams.

Educational and Theoretical Contributions: Beyond direct analytical and mechanistic studies, the this compound reaction serves as a valuable pedagogical tool. Its observable nature and the underlying chemical principles make it ideal for illustrating concepts like chemical equilibrium, reaction rates, and the scientific method in educational settings avondale.edu.auresearchgate.nete-bookshelf.de. Research trajectories also involve theoretical modeling and quantum chemical calculations to complement experimental spectroscopic data, offering deeper insights into the electronic structure and bonding within these complexes ktu.edu.

Data Tables

Table 1: Absorption Maxima of Iron(III)-Thiocyanate Complexes

Complex SpeciesAbsorption Maximum (nm)NotesSource
[Fe(SCN)]²⁺450-500Identified in aqueous solution; also reported as 460 nm redalyc.orguobabylon.edu.iq cdnsciencepub.comredalyc.orguobabylon.edu.iq
[Fe(SCN)₂]⁺450-500Identified in aqueous solution cdnsciencepub.comresearchgate.net
[Fe(SCN)₃]450-500Identified in aqueous solution cdnsciencepub.comresearchgate.net
[Fe(SCN)₆]³⁻~480Color remains constant at this wavelength at higher SCN⁻ concentration uobabylon.edu.iq
Fe(SCN)⁺⁺~485 (4850 Å)Reported for the 1:1 complex williams.edu
Extracted complex (CTMA)473In organic phase (chloroform) researchgate.netsrce.hr
Extracted complex (TPP)506In organic phase (chloroform) researchgate.netsrce.hr

Table 2: Stability Constants (log K) for Iron(III)-Thiocyanate Complexes

Complex SpeciesStability Constant (log K)Conditions (Temperature, Ionic Strength)Source
[Fe(SCN)]²⁺ (K₁)3.02pH 2, HCl solution indexcopernicus.comuobabylon.edu.iq
[Fe(SCN)]²⁺ (K₁)13925 °C, 0.5 M researchgate.net
[Fe(SCN)]²⁺ (K₁⁰)~1090Extrapolated to zero ionic strength researchgate.net
[Fe(SCN)₂]⁺ (K₂)0.62pH 2, HCl solution indexcopernicus.comuobabylon.edu.iq
[Fe(SCN)₂]⁺ (K₂)20.425 °C, 0.5 M researchgate.net
[Fe(SCN)₂]⁺ (K₂⁰)~40Extrapolated to zero ionic strength researchgate.net

Compound List:

this compound (Fe(SCN)₃)

Iron(III) ions (Fe³⁺)

Thiocyanate ions (SCN⁻)

Iron(II) ions (Fe²⁺)

Aluminum thiocyanates

Sodium thiocyanate (NaSCN)

Potassium thiocyanate (KSCN)

Ammonium thiocyanate

Ferric hydroxide (B78521) (Fe(OH)₃)

Ferrous sulfate

Mercuric thiocyanate

Arsenous acid (H₃AsO₃)

Cerium(IV) sulfate (Ce(SO₄)₂)

Iron(II) salt

Perchloric acid (HClO₄)

Sulfuric acid (H₂SO₄)

Nitric acid (HNO₃)

Hydrochloric acid (HCl)

Sodium carbonate (Na₂CO₃)

Ferrous thiocyanide (Fe(SCN)₂)

Hexaaquairon(III) ions ([Fe(H₂O)₆]³⁺)

Hydroxyl ions (OH⁻)

Carbonate ions (CO₃²⁻)

Hydrogen carbonate ions (HCO₃⁻)

Carbon dioxide (CO₂)

Ammonia (NH₃)

Thiosulfate (S₂O₃²⁻)

Sulfite (SO₃²⁻)

Sulfide (B99878) (S²⁻)

Iodine (I₂)

Nitrite (B80452) (NO₂⁻)

Nitrous acid (HNO₂)

Nitrous oxide (N₂O)

Sulfur (S)

Cyanide (CN⁻)

Thiosulfate (S₂O₃²⁻)

Sulfur dioxide (SO₂)

Sulfate (SO₄²⁻)

Phosphate (B84403) (PO₄³⁻)

Fluoride (B91410) (F⁻)

Nitrate (NO₃⁻)

Bromide (Br⁻)

Glycol

Ethyl alcohol

Isopropyl alcohol

Tartaric acid

Acetone

Tetraphenylphosphonium (B101447) (TPP) chloride

Cetyltrimethylammonium (CTMA) bromide

Copper(I) thiocyanate

Thiocyanogen ((SCN)₂)

Ruthenium complexes (e.g., Ru(PPh₃)₂(CO)₃)

Cobalt complexes (e.g., [Co(NH₃)₅(NCS)]²⁺)

Palladium complexes (e.g., Pd(Me₂N(CH₂)₃PPh₂)(SCN)(NCS))

Platinum complexes

Gold complexes

Mercury(II) thiocyanate (Hg(SCN)₂)

Rhodanese

Carbonyl sulfide (COS)

Cyanate (OCN⁻)

Hydrogen sulfide (H₂S)

Sodium nitroprusside

KMnO₄ (Potassium permanganate)

FeCl₃ (Ferric chloride)

Fe(ClO₄)₃·𝑥 H₂O (Ferric perchlorate hydrate)

NaClO₄ (Sodium perchlorate)

NaClO₄·H₂O (Sodium perchlorate monohydrate)

NaSCN (Sodium thiocyanate)

H₂O (Water)

H⁺ (Proton)

[Fe(SCN)(H₂O)₅]²⁺

[Fe(SCN)₂]⁺

[Fe(SCN)₃]

[Fe(SCN)₆]³⁻

[TPP][Fe(SCN)₄]

[CTMA]₃[Fe(SCN)₆]

[Fe(H₂O)₅(SCN)]²⁺

[Fe₃(μ₃-O)(OAc)₆(H₂O)₃]⁺

Zinc acetate (B1210297) dehydrate (ZAD)

Ethanol

Methanol

Ammonium hydroxide (NH₄OH)

Potassium manganate(VII)

Potassium dichromate(VI)

Zinc oxide (ZnO)

Bismuth oxyiodide (BiOI)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3FeN3S3 B1206067 Ferric thiocyanate CAS No. 4119-52-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

4119-52-2

Molecular Formula

C3FeN3S3

Molecular Weight

230.1 g/mol

IUPAC Name

iron(3+);trithiocyanate

InChI

InChI=1S/3CHNS.Fe/c3*2-1-3;/h3*3H;/q;;;+3/p-3

InChI Key

SUBFIBLJQMMKBK-UHFFFAOYSA-K

SMILES

C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+3]

Canonical SMILES

C(#N)[S-].C(#N)[S-].C(#N)[S-].[Fe+3]

Other CAS No.

4119-52-2

Synonyms

ferric thiocyanate

Origin of Product

United States

Coordination Chemistry and Complex Equilibria of Iron Iii Thiocyanate Systems

Stoichiometric Studies of Iron(III)-Thiocyanate Complex Formation

The reaction between Fe³⁺ and SCN⁻ in aqueous solution leads to the formation of a series of complexes, generally represented as [Fe(SCN)n]³⁻ⁿ⁺, where 'n' can theoretically range from 1 to 6 srce.hruobabylon.edu.iqjournals.co.zaestablish-fp7.eu. Spectrophotometric methods, particularly the method of continuous variation (Job's method), have been employed to determine the stoichiometry of these complexes srce.hrchemvision.net.

Research has indicated that the predominant species formed is highly dependent on the concentration of the thiocyanate (B1210189) ligand. At low thiocyanate concentrations, the monosubstituted complex, [Fe(SCN)]²⁺, is often the dominant species establish-fp7.eu. However, as the thiocyanate concentration increases, higher substituted complexes such as [Fe(SCN)2]⁺ and [Fe(SCN)3] are formed researchgate.netresearchgate.net. Some studies suggest that under specific conditions, a ratio of Fe(III):SCN⁻ of 1:6, leading to the formation of [Fe(SCN)6]³⁻, is observed uobabylon.edu.iqresearchgate.net. Conversely, other investigations have proposed that under certain experimental conditions, only one thiocyanate ion enters the coordination sphere, or that higher complexes beyond [Fe(SCN)2]⁺ are not necessary to explain the observed equilibria rsc.org. The formation of extractable complexes like [TPP][Fe(SCN)4] and [CTMA]3[Fe(SCN)6] has also been reported during solvent extraction studies srce.hr.

Thermodynamic Characterization of Complexation

The thermodynamic parameters associated with the formation of iron(III)-thiocyanate complexes provide insight into the stability and the nature of the bonding involved. These parameters are typically determined through spectrophotometric or potentiometric measurements.

Determination of Equilibrium Constants and Stability Constants (Kf, K1, K2)

Equilibrium constants, often expressed as stability constants (K) or formation constants (Kf), quantify the extent of complex formation at equilibrium. These values are sensitive to temperature and ionic strength.

ComplexK₁K₂Temp (°C)Ionic Strength (M)MethodReference
FeSCN²⁺--250 (Extrapolated)SIT Extrapolation researchgate.net
FeSCN²⁺708-250Spectrophotometry acs.org
FeSCN²⁺13920.4250.5Potentiometry researchgate.net
FeSCN²⁺14514180.56Spectrophotometry/Potentiometry researchgate.net
FeSCN²⁺13310180.65Spectrophotometry/Potentiometry researchgate.net
FeSCN²⁺144-250.1Spectrophotometry scispace.com
Fe(SCN)₂⁺--250.5Potentiometry researchgate.net
Fe(SCN)₂⁺--180.56Spectrophotometry/Potentiometry researchgate.net
Fe(SCN)₂⁺--180.65Spectrophotometry/Potentiometry researchgate.net

Note: Logarithmic values (log K) are often reported. For example, log K₁⁰ = 2.85 ± 0.08 and log K₂⁰ = 1.51 ± 0.13 were determined at 25°C and zero ionic strength using the Specific Ion Interaction theory (SIT) researchgate.net.

Enthalpy and Entropy of Formation

The enthalpy (ΔH) and entropy (ΔS) of formation provide information about the energy changes and the degree of disorder during complexation. The formation of iron(III)-thiocyanate complexes is generally considered an exothermic process scienceready.com.au.

ComplexΔH (kcal/mol)Temp (°C)Ionic Strength (M)MethodReference
FeSCN²⁺-1.5250.5Potentiometry researchgate.net
Fe(SCN)₂⁺-0.3250.5Potentiometry researchgate.net

Calorimetric titration data have been used to determine the enthalpies and entropies for the formation of complexes such as [Fe(SCN)]²⁺, [Fe(SCN)₂]⁺, and [Fe(SCN)₃], suggesting these complexes adopt a six-coordinate octahedral structure researchgate.net.

Influence of Reaction Conditions on Complex Equilibrium

Effect of Ligand Concentration and Ionic Strength

The concentration of thiocyanate ions is a primary determinant of the speciation of iron(III) in solution. Higher concentrations of SCN⁻ favor the formation of higher-order complexes srce.hruobabylon.edu.iqresearchgate.net. For instance, at thiocyanate concentrations above 0.04 M, Fe(SCN)₂⁺ becomes the major light-absorbing species researchgate.net. However, very high thiocyanate concentrations can also lead to kinetic instability of the formed complexes, complicating equilibrium measurements researchgate.net.

Ionic strength, which is a measure of the total concentration of ions in a solution, has a pronounced effect on the activity coefficients of the reacting species and thus on the measured equilibrium constants. Therefore, thermodynamic equilibrium constants are often determined by extrapolating experimental data obtained at various ionic strengths to zero ionic strength researchgate.netresearchgate.netcdnsciencepub.comacs.org. Studies have shown that the effect of ionic strength on the dissociation of the iron(III)-thiocyanate complex is observable wisc.edu. For spectrophotometric determinations, optimal thiocyanate concentrations are typically around 0.20 M, with maximum absorbance observed near 0.25 M researchgate.net.

Impact of Acidity and Protonation Equilibria

Acidity, typically controlled by pH, plays a crucial role in the stability and formation of iron(III)-thiocyanate complexes srce.hrrsc.orgjst.go.jptruman.eduindexcopernicus.comnailib.comresearchgate.net. Optimal conditions for complex formation and stability are often found in acidic media. For example, pH values between 1.2 and 3.5 are considered optimal for coloration in spectrophotometric methods jst.go.jp, while a pH of 2 has been reported to yield the highest stability constant indexcopernicus.com. In contrast, at pH values above 3, hydrolysis of the iron(III) complexes can occur, potentially affecting the observed equilibria establish-fp7.eu.

The nature of the acid used and its concentration can also influence the system. For instance, extraction efficiency with certain counter-ions can differ between sulfuric and hydrochloric acid solutions, possibly due to the formation of mixed ligand ions in the latter srce.hr. Furthermore, the presence of other anions in the solution, such as sulfate (B86663), chloride, or nitrate (B79036), can compete with thiocyanate for coordination to iron(III), thereby affecting the stability of the iron(III)-thiocyanate complex researchgate.netrsc.org.

Kinetics and Mechanistic Investigations of Iron Iii Thiocyanate Reactions

Reaction Rate Laws and Determination of Forward and Reverse Rate Constants

d[Fe(SCN)2+]/dt = kf[Fe3+][SCN-] - kr[Fe(SCN)2+] acs.org

Where kf is the forward rate constant and kr is the reverse rate constant.

However, a more detailed investigation reveals a two-term rate law for the forward reaction, indicating two parallel pathways for complex formation. This is due to the hydrolysis of the aquated iron(III) ion, [Fe(H2O)6]3+, to form [Fe(H2O)5(OH)]2+. Both [Fe(H2O)6]3+ (represented as Fe3+) and [Fe(H2O)5(OH)]2+ (represented as FeOH2+) react with the thiocyanate (B1210189) ion.

The forward rate law is more accurately described as: d[Fe(SCN)2+]/dt = (k1 + k2Ka/[H+])[Fe3+][SCN-] scienceready.com.au

Here:

k1 is the second-order rate constant for the reaction between Fe3+ and SCN-.

k2 is the second-order rate constant for the reaction between FeOH2+ and SCN-.

Ka is the acid dissociation constant for the hydrolysis of [Fe(H2O)6]3+.

Similarly, the reverse reaction also proceeds through two pathways, and the reverse rate law can be expressed as: -d[Fe(SCN)2+]/dt = (k-1 + k-2Ka2/[H+])[Fe(SCN)2+] guidechem.com

Where:

k-1 is the first-order rate constant for the dissociation of Fe(SCN)2+.

k-2 is the rate constant for the reaction of Fe(SCN)(OH)+. guidechem.com

Ka2 is the acid dissociation constant for the aquated Fe(SCN)2+ complex. guidechem.com

These rate constants have been determined under various conditions of temperature and ionic strength. For instance, at 25°C and an ionic strength of 0.40 M, the values of k1 and k2 were found to be 127 ± 10 M-1s-1 and 20.2 ± 2 s-1, respectively. scienceready.com.au In another study at 25.0 °C and an ionic strength of 1.0 M (NaClO4), a typical data set yielded k1 = 109(10) M-1s-1, k-1 = 0.79(0.10) s-1, k2= 8020(800) M-1s-1, and k-2 = 2630(230) s-1. guidechem.com

Rate Constants for the Iron(III)-Thiocyanate Reaction
Rate ConstantValueConditionsReference
k1127 ± 10 M-1s-125°C, Ionic Strength 0.40 M scienceready.com.au
k220.2 ± 2 s-125°C, Ionic Strength 0.40 M scienceready.com.au
k1109(10) M-1s-125.0 °C, Ionic Strength 1.0 M (NaClO4) guidechem.com
k-10.79(0.10) s-125.0 °C, Ionic Strength 1.0 M (NaClO4) guidechem.com
k28020(800) M-1s-125.0 °C, Ionic Strength 1.0 M (NaClO4) guidechem.com
k-22630(230) s-125.0 °C, Ionic Strength 1.0 M (NaClO4) guidechem.com

Activation Parameters and Transition State Analysis

The temperature dependence of the rate constants allows for the determination of activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), through the application of the Eyring equation. These parameters provide valuable insights into the nature of the transition state.

For the two primary pathways of the forward reaction, the activation parameters have been determined. From the variation of the rate with temperature, the following values were found: ΔH1‡ = 13.0 ± 1.4 kcal/mole and ΔS1‡ = -5 ± 5 e.u., while for the second pathway, ΔH2‡ = 20.2 ± 1.4 kcal/mole and ΔS2‡ = 15 ± 5 e.u. scienceready.com.au Another study conducted in a mixed solvent of 80% methanol and 20% water at low temperatures reported ΔH1‡ = 25.9 ± 4.5 kcal/mole, ΔS1‡ = 53 ± 20 e.u., ΔH2‡ = 20.1 ± 2.3 kcal/mole, and ΔS2‡ = 23 ± 10 e.u. at -47.5°C. nih.gov

The relatively small value of ΔS1‡ for the reaction of Fe3+ with SCN- suggests a transition state that is not significantly more ordered than the reactants. The positive entropy of activation for the reaction involving FeOH2+ may indicate the release of solvent molecules upon formation of the transition state.

Activation Parameters for the Iron(III)-Thiocyanate Reaction
ParameterValuePathwayConditionsReference
ΔH13.0 ± 1.4 kcal/moleFe3+ + SCN-Aqueous solution scienceready.com.au
ΔS-5 ± 5 e.u.Fe3+ + SCN-Aqueous solution scienceready.com.au
ΔH20.2 ± 1.4 kcal/moleFeOH2+ + SCN-Aqueous solution scienceready.com.au
ΔS15 ± 5 e.u.FeOH2+ + SCN-Aqueous solution scienceready.com.au
ΔH25.9 ± 4.5 kcal/moleFe3+ + SCN-80% methanol-20% water, -47.5°C nih.gov
ΔS53 ± 20 e.u.Fe3+ + SCN-80% methanol-20% water, -47.5°C nih.gov
ΔH20.1 ± 2.3 kcal/moleFeOH2+ + SCN-80% methanol-20% water, -47.5°C nih.gov
ΔS23 ± 10 e.u.FeOH2+ + SCN-80% methanol-20% water, -47.5°C nih.gov

Mechanistic Pathways of Complex Formation and Dissociation

The kinetic data strongly support a mechanism involving two parallel pathways for the formation of the Fe(SCN)2+ complex.

Pathway 1: The direct reaction between the hexaaquairon(III) ion and the thiocyanate ion. [Fe(H2O)6]3+ + SCN- ⇌ [Fe(H2O)5(SCN)]2+ + H2O

Pathway 2: The reaction of the hydrolyzed form of the iron(III) ion, the pentaaquahydroxoiron(III) ion, with the thiocyanate ion. This pathway is significant, especially at lower acid concentrations. [Fe(H2O)5(OH)]2+ + SCN- ⇌ [Fe(H2O)4(OH)(SCN)]+ + H2O

The hydroxo ligand in [Fe(H2O)5(OH)]2+ is thought to have a labilizing effect on the remaining coordinated water molecules, leading to a faster rate of substitution compared to the fully aquated ion.

The dissociation of the complex also proceeds through analogous pathways, involving the breaking of the iron-sulfur bond.

Advanced Kinetic Methodologies

The reaction between iron(III) and thiocyanate is very rapid, with half-lives in the millisecond to second range, necessitating the use of advanced kinetic techniques to study its rate.

Stopped-flow spectrophotometry is a widely used technique for studying the kinetics of the iron(III)-thiocyanate reaction. scienceready.com.aunova.edu This method allows for the rapid mixing of two reactant solutions and the subsequent monitoring of the change in absorbance over time as the colored Fe(SCN)2+ complex is formed. The short dead time of the instrument (typically a few milliseconds) enables the measurement of fast reaction rates. By varying the concentrations of the reactants and the acidity of the solution, the rate constants for the different mechanistic pathways can be determined. scienceready.com.aunova.edu

Relaxation techniques are employed to study reactions at equilibrium by inducing a sudden perturbation and observing the system's return to a new equilibrium state. For the ferric thiocyanate system, both temperature-jump and flash photolysis methods have been utilized.

In the temperature-jump method, a rapid increase in the temperature of the equilibrium mixture is induced, typically by a high-voltage discharge or a laser pulse. wikipedia.org This temperature shift alters the equilibrium constant, and the subsequent relaxation to the new equilibrium concentrations is monitored spectrophotometrically. The relaxation time is related to the forward and reverse rate constants of the reaction.

Flash photolysis has also been applied to investigate the kinetics of this reaction. In this technique, a short, intense pulse of light is used to photochemically perturb the equilibrium. The system then relaxes back to its equilibrium state, and the rate of this relaxation provides information about the reaction kinetics. For the this compound complex, a flash can cause irreversible photolysis, and the return to equilibrium is monitored.

Factors Influencing Reaction Kinetics (e.g., Temperature, Ionic Strength, Catalysts)

Several factors can influence the rate of the iron(III)-thiocyanate reaction.

Temperature: As with most chemical reactions, the rate of formation of this compound increases with temperature. The formation of the iron(III) thiocyanate complex is an exothermic reaction, meaning that a lower temperature favors the forward reaction and a more intense red color. scienceready.com.au Conversely, increasing the temperature favors the reverse reaction, leading to a less colored solution. The temperature dependence of the rate constants is described by the Arrhenius or Eyring equations, allowing for the calculation of activation energies and other activation parameters. scienceready.com.aunih.gov

Ionic Strength: The rate of the reaction between the charged species Fe3+ (or FeOH2+) and SCN- is influenced by the ionic strength of the solution. The Debye-Hückel theory can be applied to account for the effect of ionic strength on the activity coefficients of the ions, which in turn affects the observed rate constant. Studies have been conducted at various ionic strengths to elucidate these effects. scienceready.com.auwilliams.edu

Catalysts: While the reaction is inherently fast, certain substances can catalyze the redox chemistry related to the iron-thiocyanate system. For example, activated carbon has been shown to catalyze the reduction of the Fe(III)-thiocyanate complex to Fe(II). In this process, the rate of disappearance of the complex was found to be first-order with respect to Fe(III). Iron(II) itself can act as a homogeneous catalyst in the wet oxidation of thiocyanate, a process that involves the formation of iron(III)-thiocyanate complexes as intermediates.

Spectroscopic Methodologies and Analytical Applications in Research

UV-Visible Spectrophotometric Techniques for Ferric Thiocyanate (B1210189) Quantitation

UV-Visible spectrophotometry is a primary method for the quantification of ferric thiocyanate. The technique is based on the principle that the concentration of a colored substance in a solution is directly proportional to the amount of light it absorbs at a specific wavelength, as described by the Beer-Lambert Law. tdl.org The this compound complex exhibits a strong absorbance in the visible region of the electromagnetic spectrum, typically with a maximum absorbance (λmax) around 480 nm. redalyc.orgasianpubs.org However, the exact λmax can vary depending on factors such as the solvent system and the presence of other ions, with reported values ranging from 430 nm to 510 nm. acs.orgufms.brsrce.hr

The formation of the colored complex involves the reaction of ferric ions (Fe³⁺) with thiocyanate ions (SCN⁻) in an acidic medium. auxilab.es This reaction is rapid and sensitive, allowing for the determination of iron at parts-per-million (ppm) levels. tdl.org The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the this compound complex formed. auxilab.es

Method Development and Optimization for Specific Research Objectives

The development of a robust spectrophotometric method for this compound quantitation requires careful optimization of several experimental parameters to ensure accuracy, sensitivity, and stability. Key factors that influence the analysis include pH, thiocyanate concentration, reaction time, and temperature. researchgate.net

pH: The formation of the this compound complex is highly dependent on the acidity of the solution. An acidic medium is necessary to prevent the hydrolysis of ferric ions to ferric hydroxide (B78521). truman.edu However, very high acidity can also affect complex formation. Perchloric acid is often chosen to acidify the system due to its weak coordinating character, which minimizes interference compared to acids like sulfuric acid that have strong complexing anions. redalyc.org Studies have shown that the optimal pH for color development can vary, but it is generally maintained in the acidic range. researchgate.nettruman.edu

Thiocyanate Concentration: The concentration of the thiocyanate reagent is a critical factor. A sufficient excess of thiocyanate is required to drive the equilibrium towards the formation of the colored complex and ensure that all ferric ions react. redalyc.orgtruman.edu However, an extremely large excess can sometimes lead to the formation of less colored or colorless higher-order complexes, or even cause a yellowish interfering color due to oxidation of the thiocyanate ligand. redalyc.org

Reaction Time and Stability: The color of the this compound complex can be unstable and may fade over time. truman.educdnsciencepub.com Therefore, it is crucial to measure the absorbance at a consistent and predetermined time after mixing the reagents. truman.edu Some studies have investigated the use of stabilizers, such as benzyl (B1604629) alcohol, to inhibit the fading of the color. cdnsciencepub.com

Temperature: Temperature can influence both the equilibrium of the complex formation and the stability of the colored species. researchgate.netcdnsciencepub.com Therefore, maintaining a constant temperature during the analysis is important for reproducible results.

The optimization of these parameters is often achieved through systematic studies, such as full factorial design or response surface methodology, to identify the conditions that yield the highest sensitivity and stability for a specific application. ijper.org

Calibration Strategies and Linear Dynamic Range Assessment

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions with known concentrations of iron. tdl.org The absorbance values are then plotted against the corresponding concentrations. According to the Beer-Lambert law, this plot should yield a straight line passing through the origin. tdl.org

The linear dynamic range is the concentration range over which the method provides a linear response. tdl.org This range is crucial for accurate quantification. For the this compound method, the linear range can vary depending on the specific instrumental and experimental conditions. For instance, one study reported a linear range of 0.5 to 60 μg/mL for the determination of iron in pharmaceutical preparations. ufms.br Another study using a research-grade spectrophotometer observed a linear dynamic range of 0.005 to 24 ppm. tdl.org The upper limit of linearity is often determined by the point where the calibration curve deviates from a straight line. tdl.org

The sensitivity of the method is indicated by the slope of the calibration curve, also known as the molar absorptivity when concentration is expressed in molarity and the path length is 1 cm. redalyc.org A steeper slope indicates higher sensitivity. The limit of detection (LOD) and limit of quantification (LOQ) are also important parameters, representing the lowest concentration of the analyte that can be reliably detected and quantified, respectively. ufms.br For example, a validated method for iron determination in drugs reported an LOD of 0.040 µg/mL and an LOQ of 0.122 µg/mL. ufms.br

Sensitivity Enhancement Methodologies

To improve the detection limits and allow for the determination of trace amounts of iron, various sensitivity enhancement techniques have been developed.

The addition of surfactants to the reaction medium can significantly enhance the sensitivity and stability of the this compound complex. Surfactants can form micelles that encapsulate the complex, leading to an increase in the molar absorptivity and a shift in the absorption maximum. researchgate.net Cationic surfactants, such as cetyltrimethylammonium bromide (CTAB) and cetylpyridinium (B1207926) chloride (CPC), have been shown to be effective in this regard. researchgate.netresearchgate.net The use of CTAB, for example, assisted in color formation and the effective extraction of the complex. researchgate.net Non-ionic surfactants like Tween-80 and Triton X-114 have also been employed to enhance the sensitivity of spectrophotometric methods for iron determination. researchgate.netmdpi.com

Solvent extraction is a powerful technique for pre-concentrating the this compound complex and separating it from interfering species in the sample matrix. ate.is The complex, being a neutral species or an ion-pair, can be extracted into an immiscible organic solvent. This process not only concentrates the analyte but can also enhance the color intensity and stability. Chloroform is a commonly used solvent for this purpose. srce.hr The efficiency of the extraction depends on factors such as the pH of the aqueous phase, the type of organic solvent, and the presence of a suitable counter-ion for ion-pair formation. srce.hr The use of phase transfer catalysts, like tetraphenylphosphonium (B101447) (TPP) chloride, can further facilitate the transfer of the complex into the organic phase. srce.hrresearchgate.net The absorbance of the organic extract is then measured spectrophotometrically. srce.hr

Interference Chemistry and Mitigation Strategies in Analytical Systems

A significant challenge in the spectrophotometric determination of iron using the thiocyanate method is the potential for interference from other ions present in the sample matrix. These interferences can be positive (increasing the absorbance) or negative (decreasing the absorbance).

Common Interfering Ions:

Cations: Several metal ions can form colored complexes with thiocyanate or interfere in other ways. For example, cupric copper (Cu²⁺) at concentrations above 0.1 ppm can cause positive interference. auxilab.es Other cations that have been reported to interfere include cobalt (Co²⁺), nickel (Ni²⁺), and oxidized manganese (permanganate, Mn⁷⁺). redalyc.orgnih.gov

Anions: Anions that can form stable complexes with ferric ions will compete with thiocyanate, leading to a decrease in the color intensity (negative interference). These include fluoride (B91410) (F⁻), oxalate, tartrate, and phosphate (B84403) (PO₄³⁻). truman.eduresearchgate.net Persulfate can cause positive interference. auxilab.es

Mitigation Strategies:

pH Adjustment: Careful control of the pH can sometimes minimize the interference from other metal ions that form hydroxides at different pH values than iron. truman.edu

Masking Agents: Masking agents are chemicals that react with interfering ions to form stable, colorless complexes, thus preventing them from reacting with thiocyanate. For example, the interference from certain cations can be minimized by the addition of specific complexing agents.

Separation Techniques: As mentioned previously, solvent extraction can be a very effective way to separate the this compound complex from the interfering matrix components before spectrophotometric measurement. ate.is

Method of Standard Additions: In complex matrices where it is difficult to prepare a matching blank, the method of standard additions can be used to compensate for matrix effects. redalyc.org

Correction for Background Absorbance: For colored or turbid samples, a sample blank (the sample without the thiocyanate reagent) can be used to correct for the background absorbance. auxilab.es

The following table summarizes some of the key analytical parameters and findings from various research studies on the spectrophotometric determination of iron using the thiocyanate method.

Interactive Data Table: Research Findings on this compound Spectrophotometry

ParameterFindingReference(s)
λmax (nm) Typically around 480 nm, but can range from 430 nm to 510 nm depending on conditions. redalyc.orgasianpubs.orgufms.brsrce.hr
Linear Range 0.5 - 60 µg/mL (in pharmaceuticals) ufms.br
0.005 - 24 ppm (research grade instrument) tdl.org
0.5 - 2 ppm (in water-acetone mixture) redalyc.org
Molar Absorptivity (L mol⁻¹ cm⁻¹) 2.10 x 10⁴ (in water-acetone mixture) redalyc.org
0.0399 (for iron in drugs) ufms.br
Limit of Detection (LOD) 0.040 µg/mL (for iron in drugs) ufms.br
Limit of Quantification (LOQ) 0.122 µg/mL (for iron in drugs) ufms.br
Sensitivity Enhancement Use of cationic surfactants like CTAB and CPC. researchgate.netresearchgate.net
Use of non-ionic surfactants like Tween-80 and Triton X-114. researchgate.netmdpi.com
Solvent extraction with chloroform. srce.hr
Common Interferences Cu²⁺, Co²⁺, Ni²⁺, Mn⁷⁺ (positive interference) redalyc.orgauxilab.esnih.gov
F⁻, oxalate, tartrate, PO₄³⁻ (negative interference) truman.eduresearchgate.net
Persulfate (positive interference) auxilab.es

Applications as a Chromogenic Reagent in Indirect Analytical Procedures

The intense and characteristic blood-red color of the this compound complex, [Fe(SCN)(H₂O)₅]²⁺, lends itself to a variety of indirect spectrophotometric analytical methods. These procedures typically involve a reaction that either produces or consumes a species that, in turn, affects the concentration of the this compound complex, leading to a measurable change in absorbance.

This compound is a valuable reagent for the indirect determination of various redox-active species. The underlying principle involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by an oxidizing analyte, or the reduction of Fe³⁺ to Fe²⁺ by a reducing analyte. The resulting change in the concentration of Fe³⁺ is then quantified by forming the colored this compound complex.

Iodine: The determination of trace amounts of iodide and iodate (B108269) can be achieved through their catalytic effect on the color-fading reaction of a this compound solution. oup.comniscpr.res.in In one method, iodide is oxidized to free iodine, which is then used in a redox reaction involving arsenous acid and cerium(IV) sulfate (B86663) to form ferric ions. acs.org The subsequent addition of excess thiocyanate produces the red complex, which can be measured spectrophotometrically. acs.org This method has been applied to determine trace iodine in samples like sea water and table salt. oup.comacs.org

Peroxides: The reaction of peroxides with ferrous ions to produce ferric ions provides a basis for their quantification. acs.orgauxilab.es In an acidic solution, hydrogen peroxide, lipid hydroperoxides, and other organic peroxides oxidize Fe²⁺ to Fe³⁺. auxilab.esnih.govcdnsciencepub.com The resulting Fe³⁺ then reacts with thiocyanate to form the colored complex, the absorbance of which is directly proportional to the initial peroxide concentration. auxilab.es This method is sensitive, capable of detecting low concentrations of peroxides, and has been applied to various sample types, including industrial effluents, food products, and biological samples. auxilab.esnih.govthomassci.com A study on lipid hydroperoxides reported a detection limit of approximately 170 pmol/mL. nih.gov

Ascorbic Acid (Vitamin C): Ascorbic acid is a reducing agent, and its concentration can be determined by its reaction with a known excess of the this compound complex. researchgate.netasianpubs.org Ascorbic acid reduces Fe³⁺ in the complex to Fe²⁺, causing the red color to fade. asianpubs.org The decrease in absorbance is proportional to the amount of ascorbic acid present. asianpubs.org This method has been successfully applied to the determination of ascorbic acid in pharmaceutical formulations, with a reported detection limit of 0.16 µg/mL. researchgate.net

Table 1: Summary of Methods for Redox-Active Species Determination

AnalytePrincipleKey ReagentsDetection Wavelength (nm)Application
IodineCatalytic color-fading or redox reactionFerric ammonium (B1175870) sulfate, potassium thiocyanate, sodium nitrite (B80452) niscpr.res.inNot specifiedSea water oup.comniscpr.res.in
PeroxidesOxidation of Fe²⁺ to Fe³⁺Ferrous ammonium sulfate, ammonium thiocyanate cdnsciencepub.com510 protocols.ioMilk powder, lipids nih.govcdnsciencepub.com
Ascorbic AcidReduction of Fe³⁺ to Fe²⁺Iron(III)-thiocyanate complex researchgate.netresearchgate.net462-464 researchgate.netresearchgate.netPharmaceuticals researchgate.net

The stability of the this compound complex can be altered by the presence of other ions that can form more stable complexes with iron(III). This principle is exploited for the indirect determination of such ions through competition or displacement reactions.

Fluoride: Fluoride ions form a highly stable and colorless complex with Fe³⁺, [FeF₅]²⁻. The formation constant of the fluoride complex of Fe(III) (log K_f = 12.06) is significantly higher than that of the thiocyanate complex (log K_f = 3.36). asianpubs.org When a solution containing fluoride is added to the red this compound solution, the fluoride ions displace the thiocyanate ions from the iron(III) coordination sphere. researchgate.netasianpubs.org This displacement results in a decrease, or quenching, of the absorbance of the solution, which is proportional to the fluoride concentration. researchgate.netasianpubs.org This method allows for the sensitive determination of fluoride in various samples, including water and toothpaste, with detection limits reported as low as 0.019 ppm. rdd.edu.iq A hypsochromic shift (blue shift) in the absorption maximum from 480 nm to 410 nm has also been observed upon the addition of fluoride. rdd.edu.iq

This competitive reaction approach has also been suggested for the determination of other anions such as chloride and cyanide. rdd.edu.iq

Table 2: Comparison of Stability Constants for Fe(III) Complexes

LigandLog K_f
Thiocyanate (SCN⁻)3.36 asianpubs.org
Fluoride (F⁻)12.06 asianpubs.org

Flow-injection analysis (FIA) is a highly efficient and automated technique for chemical analysis. The rapid formation of the this compound complex and its intense color make it well-suited for use in FIA systems. nih.govjournals.co.za In a typical FIA setup for the determination of thiocyanate, the sample is injected into a carrier stream containing iron(III) nitrate (B79036) in an acidic medium. journals.co.za The resulting colored complex is then detected spectrophotometrically downstream. journals.co.za The precise timing and control of reaction conditions in FIA overcome the issue of the color instability of the this compound complex, leading to reproducible and accurate results. journals.co.za

FIA methods utilizing the this compound reaction have been developed for the determination of various analytes. For instance, an FIA method for determining iron in rainwater involves the reaction of Fe³⁺ with thiocyanate in the presence of a cationic surfactant, which enhances the molar absorptivity. nih.gov FIA systems have also been designed for the indirect determination of ascorbic acid, where the sample is injected into a carrier stream of the this compound complex. researchgate.net Furthermore, FIA has been employed for the simultaneous determination of iron(III) and other metal ions like copper(II) and palladium(II) by incorporating photochemical reactions of their thiocyanato-complexes. nih.gov

Table 3: Examples of this compound in Flow-Injection Analysis

AnalytePrincipleDetection Wavelength (nm)Sample ThroughputDetection Limit
Iron in RainwaterDirect complexation with thiocyanate and a surfactant490 nih.gov90 samples/h nih.gov8 ppb nih.gov
ThiocyanateDirect complexation with Fe³⁺480 journals.co.zaNot specified1 mg/L journals.co.za
Ascorbic AcidReduction of Fe³⁺-thiocyanate complex462 researchgate.netNot specified0.36 µg/mL researchgate.net

The distinct reactivity of iron's primary oxidation states, ferrous (Fe²⁺) and ferric (Fe³⁺), with thiocyanate allows for their speciation in a sample. In an acidic aqueous medium, thiocyanate reacts almost exclusively with Fe³⁺ to form the colored complex. redalyc.orgresearchgate.net The presence of Fe²⁺ does not interfere with this determination under these conditions as its thiocyanate complexes are unstable. researchgate.net This allows for the direct spectrophotometric determination of Fe³⁺.

To determine the total iron concentration, a preliminary oxidation step is required to convert all Fe²⁺ to Fe³⁺. This can be achieved using an oxidizing agent or by facilitating spontaneous oxidation in the presence of atmospheric oxygen, which can be enhanced by the presence of an organic solvent like acetone. redalyc.org Once all iron is in the +3 state, the total iron concentration can be determined colorimetrically with thiocyanate. The concentration of Fe²⁺ can then be calculated by subtracting the initially determined Fe³⁺ concentration from the total iron concentration. redalyc.orgresearchgate.net This methodology has been applied to the analysis of iron in various materials, including iron ores and pharmaceutical products. redalyc.org Flow-injection analysis systems have also been developed to discriminate between Fe(II) and Fe(III) by incorporating a redox minicolumn in the manifold. unirioja.es

Table 4: Molar Absorptivity Values for Iron Determination

SystemMolar Absorptivity (L cm⁻¹ mol⁻¹)Wavelength (nm)
Fe(III)/SCN⁻ in aqueous medium1.07 x 10⁴ redalyc.orgresearchgate.netNot specified
Total Iron (Fe²⁺ + Fe³⁺) in acetone-water2.10 x 10⁴ redalyc.org480 redalyc.org

Theoretical and Computational Chemistry of Iron Thiocyanate Complexes

Electronic Structure and Bonding Analysis using Quantum Chemical Methods (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the electronic structure and the nature of the chemical bonds in transition metal complexes like ferric thiocyanate (B1210189). acs.orgtue.nlnih.gov DFT calculations allow for the determination of optimized geometries, spin states, and the distribution of electrons within the molecule, offering insights that are often difficult to obtain through experimental means alone.

A critical aspect of the electronic structure of ferric (Fe³⁺) complexes is their spin state. DFT calculations can be used to determine the energy difference between high-spin and low-spin states (ΔE_HS–LS_). acs.orgnih.gov For a d⁵ ion like Fe³⁺ in an octahedral field, the ground state can be either high-spin (S=5/2) or low-spin (S=1/2), depending on the ligand field strength. Thiocyanate is considered a relatively weak-field ligand, and consequently, ferric thiocyanate complexes are typically high-spin. DFT calculations can quantify this preference by showing a lower total energy for the high-spin configuration.

Furthermore, bonding analysis methods can be applied to the DFT results to provide a more detailed picture of the Fe-SCN interaction. Techniques such as Natural Bond Orbital (NBO) analysis or charge decomposition analysis can partition the electron density to reveal the degree of covalent and electrostatic character in the bonds. nih.gov These analyses can quantify the σ-donation from the thiocyanate ligand to the iron center and the π-interactions that may also be present. For instance, in related iron-cyanide complexes, the bonding is shown to have significant electrostatic character, with a smaller but crucial covalent contribution. nih.gov Similar analyses for this compound would elucidate the specific nature of the Fe-N or Fe-S bond, depending on the coordination mode of the ambidentate thiocyanate ligand.

Table 1: Representative DFT-Calculated Properties of an Iron-Thiocyanate Complex

PropertyTypical Calculated ValueSignificance
Fe-N Bond Length~2.0 - 2.1 ÅIndicates the distance between the iron center and the coordinating nitrogen atom of the thiocyanate ligand.
Spin StateHigh-spin (S=5/2)Reflects the electronic configuration of the d⁵ Fe³⁺ ion in the presence of the thiocyanate ligand field.
Mulliken Charge on Fe+1.5 to +2.0Represents the partial positive charge on the iron atom, indicating charge donation from the ligands.

Computational Prediction of Spectroscopic Properties and Spectral Shifts

One of the most prominent features of this compound is its intense red color, which arises from a ligand-to-metal charge-transfer (LMCT) transition. Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are well-suited for predicting and interpreting the electronic absorption spectra of molecules. researchgate.netmdpi.comrsc.orgresearchgate.netnih.gov TD-DFT calculations can predict the wavelengths of maximum absorption (λ_max_) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netmdpi.comrsc.org For this compound, TD-DFT can confirm that the visible absorption band is due to the promotion of an electron from a molecular orbital primarily located on the thiocyanate ligand to one centered on the iron ion. researchgate.net

The accuracy of TD-DFT predictions for UV-Vis spectra can be influenced by the choice of functional, basis set, and the inclusion of solvent effects. mdpi.comnih.gov Comparing the computationally generated spectra with experimental data allows for the validation of the theoretical model and a deeper understanding of the electronic transitions involved. researchgate.netmdpi.comnih.gov

In addition to electronic spectra, computational methods can predict vibrational spectra (infrared and Raman). arxiv.orgcore.ac.ukresearchgate.net By calculating the harmonic vibrational frequencies, it is possible to assign the experimentally observed vibrational bands to specific molecular motions, such as the C≡N stretch of the thiocyanate ligand or the Fe-N/Fe-S stretching and bending modes. nih.gov These calculations are valuable for interpreting the shifts in vibrational frequencies that occur upon complexation of the thiocyanate ion to the ferric center. Such spectral shifts provide information about the strength of the coordination bond and how it affects the bonding within the ligand itself. arxiv.orgnih.gov

Furthermore, computational models can be used to understand and predict solvatochromic shifts—the change in the position of spectral bands with a change in the solvent. nih.gov By performing calculations with different solvent models, it is possible to dissect the contributions of electrostatic and van der Waals interactions to the observed spectral shifts. nih.gov

Table 2: Computationally Predicted Spectroscopic Data for this compound

Spectroscopic PropertyComputational MethodPredicted Information
UV-Vis λmaxTD-DFT~480-500 nm (LMCT band)
C≡N Vibrational FrequencyDFTShift upon coordination, indicating changes in C≡N bond strength.
Fe-N/Fe-S Vibrational FrequencyDFTDirect probe of the coordination bond strength.

Thermodynamic Predictions from Computational Models

While experimental methods like spectrophotometry and calorimetry are commonly used to determine the thermodynamic parameters of iron-thiocyanate complex formation, computational models offer a complementary approach to understanding these properties. nih.govresearchgate.netindexcopernicus.comwilliams.eduiupac.orgrsc.org Quantum chemical calculations can be used to predict the Gibbs free energy of reaction (ΔG), enthalpy of reaction (ΔH), and entropy of reaction (ΔS) for the stepwise formation of [Fe(SCN)n]³⁻ⁿ⁺ complexes.

The total electronic energy of the reactants and products can be calculated, and from this, the enthalpy of formation can be estimated. By performing frequency calculations, the vibrational, rotational, and translational contributions to the entropy can be determined, allowing for the calculation of the Gibbs free energy. These calculations can provide insights into the stability of the different iron-thiocyanate species in the gas phase.

To make these predictions relevant to solution-phase chemistry, it is crucial to include the effects of solvation. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used to approximate the effect of the solvent on the thermodynamics of the complexation reactions. While these models have limitations, they can provide valuable trends and qualitative insights.

Recent sophisticated computational studies have been noted to help improve the optimum conditions for the spectrophotometric determination of these complexes, indicating a synergy between computational prediction and experimental design. researchgate.net Although direct, highly accurate prediction of stability constants in solution remains a significant computational challenge, theoretical models can help to rationalize experimental trends, such as the effect of ionic strength or solvent composition on the stability of the complexes.

Table 3: Computationally Accessible Thermodynamic Properties

Thermodynamic PropertyComputational ApproachSignificance
Enthalpy of Formation (ΔHf)DFT energy calculationsIndicates the heat released or absorbed during complex formation.
Gibbs Free Energy of Formation (ΔGf)DFT energy and frequency calculationsDetermines the spontaneity and stability of the complex.
Entropy of Formation (ΔSf)DFT frequency calculationsReflects the change in disorder during the complexation reaction.

Molecular Dynamics Simulations of Iron-Thiocyanate Interactions

While quantum chemical methods provide detailed information about the electronic structure of individual molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into the dynamics and interactions in a condensed phase. mdpi.com An MD simulation of ferric and thiocyanate ions in an aqueous solution would involve a large number of water molecules, and the interactions between all atoms would be described by a force field.

Such simulations can reveal detailed information about the solvation structure around the ferric and thiocyanate ions. researchgate.netnih.govresearchgate.net For the ferric ion, MD simulations have shown a well-defined first hydration shell, typically consisting of six water molecules in an octahedral arrangement. researchgate.netresearchgate.net Similarly, simulations of the thiocyanate ion have detailed its hydration structure and dynamics. nih.gov

In a simulation containing both ions, one could observe the process of complex formation, including the displacement of water molecules from the ferric ion's first coordination shell by thiocyanate ions. The simulations could be used to calculate the potential of mean force for the association of the ions, providing a route to the theoretical calculation of the stability constant.

MD simulations can also be used to study the dynamics of the coordinated ligands. For instance, the residence time of thiocyanate ions in the first coordination shell of the iron can be calculated, as well as the dynamics of water exchange in the partially substituted complexes. While developing an accurate force field for the Fe³⁺-SCN⁻ interaction is a non-trivial task, existing force fields for ions and water can provide a good starting point for such investigations. researchgate.netresearchgate.net The insights gained from MD simulations complement the static picture provided by quantum chemical calculations, offering a more complete understanding of the behavior of this compound in solution. researchgate.netnih.govresearchgate.netaps.org

Table 4: Information Obtainable from Molecular Dynamics Simulations

PropertySimulation OutputSignificance
Radial Distribution Function (g(r))Fe-N and Fe-O distributionsDescribes the solvation shell structure and coordination numbers.
Coordination NumberIntegration of g(r)Indicates the number of ligands directly bound to the iron center.
Ligand Exchange DynamicsTime correlation functionsReveals the timescale for the association and dissociation of ligands.
Potential of Mean ForceFree energy profile of associationProvides a pathway to calculating the binding affinity and stability constant.

Advanced Research Perspectives and Methodological Innovations

Integration with Advanced Separation Techniques (e.g., Solid Phase Extraction, Ion Chromatography)

The analytical utility of ferric thiocyanate (B1210189) is significantly enhanced when coupled with modern separation techniques. These hybrid methods improve selectivity and sensitivity, allowing for the determination of trace amounts of thiocyanate or iron in complex matrices.

Solid Phase Extraction (SPE): SPE is a powerful preconcentration technique. In one method, thiocyanate ions are selectively adsorbed onto a solid phase, such as Amberlite IR-400 resin bound with a manganese(III) porphyrin complex. The adsorbed thiocyanate is then eluted with a ferric chloride solution, forming the ferric thiocyanate complex for spectrophotometric quantification. This approach achieves a high enrichment factor of 150 and a low detection limit of 2.8 ng/mL. nih.gov

Another microextraction technique, suspended droplet microextraction (SDME), has been employed for the determination of iron in serum. In this method, Fe³⁺ forms the anionic [Fe(SCN)₆]³⁻ complex, which is then extracted into a microdroplet of octanol containing a quaternary ammonium (B1175870) salt. The complex in the droplet is then analyzed spectrophotometrically. nih.gov

Ion Chromatography (IC): Ion chromatography is a well-established technique for the separation and quantification of ions. It has been successfully used for the determination of thiocyanate in various samples, including plasma. oup.comnih.gov The results obtained by IC for thiocyanate in metallurgical process solutions have shown good agreement with those from flow-injection analysis (FIA), a technique that often relies on the rapid formation of the this compound complex for detection. journals.co.za This comparison underscores the reliability of both methods and highlights the role of the this compound reaction as a benchmark for developing new analytical procedures.

Table 1: Comparison of Advanced Separation Techniques for Thiocyanate Determination
TechniquePrincipleTypical ApplicationReported Detection LimitKey Advantage
Solid Phase Extraction (SPE) - SpectrophotometryPreconcentration of SCN⁻ on a solid sorbent, followed by elution and formation of the Fe(SCN)n³⁻ⁿ complex. nih.govTrace thiocyanate in water and saliva. nih.gov2.8 ng/mL nih.govHigh enrichment factor. nih.gov
Suspended Droplet Microextraction (SDME) - SpectrophotometryExtraction of the [Fe(SCN)₆]³⁻ ion-pair into an organic microdroplet. nih.govIron determination in serum. nih.gov2.4 ng/mL (for Fe³⁺) nih.govLow sample volume, enhanced sensitivity. nih.gov
Ion Chromatography (IC) - UV DetectionAnion exchange separation of SCN⁻ followed by UV detection. oup.comnih.govThiocyanate in plasma and metallurgical solutions. oup.comnih.govjournals.co.zaLinear range 1-30 mg/L oup.comnih.govHigh specificity and ability to analyze complex mixtures. oup.comnih.gov

Developments in Micro-Spectrophotometric and Portable Analytical Systems

The trend towards miniaturization in analytical chemistry has led to the development of micro-spectrophotometric methods and portable systems for on-site analysis. A systematic study using a micro-scale spectrophotometric method for the iron(III)-thiocyanate reaction has demonstrated significantly increased sensitivity.

Recent advancements in microfluidics have enabled the creation of "lab-on-a-chip" devices for various chemical analyses. researchgate.net For thiocyanate detection, a sequential injection analysis (SIA) system has been developed using a microfluidic polymer chip with an embedded ion-selective electrode (SCN⁻-ISE) as the detector. nih.gov This system allows for the rapid and automated analysis of small sample volumes, with a throughput of approximately 12 samples per hour, making it suitable for applications like analyzing human saliva samples. nih.gov While this specific example uses an electrochemical detector, the integration of microfluidic platforms with optical detection based on the this compound color reaction is a logical progression towards portable and automated spectrophotometric analyzers.

Studies on Solution Stability and Degradation Pathways Relevant to Research Longevity

The stability of the this compound complex is a critical factor in its analytical applications. The color of the complex can fade over time, which has been a long-standing challenge in photometric analysis. redalyc.org Research has shown that the complex can undergo thermal and photochemical decomposition, even at room temperature. upm.edu.my

The degradation of the complex is influenced by several factors:

Redox Reactions: An inner redox reaction between Fe(III) and the thiocyanate ligand can lead to the fading of the color. researchgate.net The presence of an oxidizing agent, such as a minute amount of KMnO₄, has been shown to improve the stability of the complex. researchgate.net

Catalytic Decomposition: Activated carbon can enhance the rate of decomposition, where the Fe(III) complex is reduced to Fe(II). upm.edu.my

Oxidative Degradation: In advanced oxidation processes, ferric ions can activate persulfate to generate sulfate (B86663) radicals, which then degrade thiocyanate. researchgate.netepa.gov This process is being explored for the treatment of thiocyanate-containing wastewater from mining operations. researchgate.netepa.gov

The photodegradation of this compound is also being investigated as a method for treating contaminated water, using semiconductor heterojunctions like ZnO-BiOI under simulated solar conditions. nih.govresearchgate.net

Novel Applications in Material Science Research as Chemical Probes or Reagents (e.g., coordination polymers, catalysis)

The chemistry of iron and thiocyanate is being leveraged in the synthesis of novel materials with interesting properties and applications.

Coordination Polymers: Metal-thiocyanate coordination polymers are a diverse class of materials with various structures and functions. nih.govacs.org Research in this area includes the synthesis and characterization of thiocyanate-based building blocks for creating multidimensional coordination polymers. sfu.casfu.ca For example, a thesis details the synthesis of complexes like (Et₄N)₃[Fe(NCS)₆], which exhibits a size-dependent color change, and other multidimensional coordination polymers. sfu.casfu.ca These materials have potential applications in areas such as magnetism and molecular sensing.

Catalysis: Iron(III) chloride, a precursor to the this compound complex, has been identified as an effective and inexpensive Lewis acid catalyst for various organic reactions. It is used to catalyze the regioselective C-H thiocyanation of arenes using N-thiocyanatosaccharin as the electrophilic reagent. organic-chemistry.orgacs.org This method provides a fast and efficient route to synthesize aryl thiocyanates, which are valuable intermediates in medicinal chemistry. organic-chemistry.orgacs.org Furthermore, iron salts have been shown to be effective catalysts for the homogeneous wet oxidation of thiocyanate, a process relevant to industrial wastewater treatment. researchgate.net

Table 2: Applications of Iron-Thiocyanate Systems in Material Science
Application AreaSpecific ExampleDescriptionSignificance
Coordination PolymersSynthesis of [M(SCN)x]y⁻ based polymers. sfu.casfu.caUtilizing metal-thiocyanate building blocks to construct multidimensional networks with unique structural and physical properties.Potential for creating new magnetic materials, sensors, and catalysts. nih.govacs.org
CatalysisFeCl₃-catalyzed C-H thiocyanation of arenes. organic-chemistry.orgacs.orgIron(III) acts as a Lewis acid to activate an electrophilic thiocyanating agent for direct functionalization of aromatic rings.Provides an efficient and economical method for synthesizing important pharmaceutical intermediates. organic-chemistry.orgacs.org
CatalysisIron-catalyzed wet oxidation of thiocyanate. researchgate.netIron salts catalyze the oxidation of thiocyanate in aqueous solutions, converting it to less harmful substances like ammonium and sulfate. researchgate.netOffers a cost-effective and non-toxic catalytic approach for environmental remediation. researchgate.net

Future Research Directions in Iron(III)-Thiocyanate Systems

Based on current research trends, several future directions can be inferred for the study and application of iron(III)-thiocyanate systems:

Development of Advanced Sensors: There is a clear trend towards creating more sensitive, selective, and portable sensors for thiocyanate and iron. Future work will likely focus on the integration of the this compound chemistry with nanomaterials, such as gold nanoclusters or quantum dots, to develop novel fluorometric and colorimetric nanosensors. mdpi.comnih.gov The continued development of microfluidic and "lab-on-a-chip" platforms will enable real-time, on-site monitoring in environmental and clinical settings.

Rational Design of Coordination Polymers: The field of metal-thiocyanate coordination polymers is expanding. Future research will likely move towards the rational design and synthesis of frameworks with tailored properties, such as specific porosity, magnetic behavior, or catalytic activity. nih.govacs.org This could lead to new materials for gas storage, separation, or heterogeneous catalysis.

Expanding Catalytic Applications: The use of inexpensive and environmentally benign iron compounds as catalysts is a key area of green chemistry. Future studies will likely explore the full potential of iron-thiocyanate systems in catalyzing a wider range of organic transformations beyond C-H functionalization. organic-chemistry.org Mechanistic studies will be crucial for optimizing these catalytic systems and expanding their scope.

Advanced Mechanistic Studies: Despite being studied for over a century, there are still nuances to the this compound reaction, particularly concerning its kinetics and stability in various media. acs.orgwilliams.eduresearchgate.net Advanced computational and spectroscopic techniques could provide deeper insights into the complex equilibria and degradation pathways, leading to more robust analytical methods and more effective stabilization strategies.

Q & A

Basic Research Questions

Q. How is the ferric thiocyanate spectrophotometric method optimized for thiocyanate quantification in biological samples?

  • Methodological Answer : The method involves reacting thiocyanate (SCN⁻) with Fe³⁺ in acidic conditions to form the red this compound complex (FeSCN²⁺). Key parameters include:

  • pH Optimization : Maintain pH 1.5–2.0 using nitric acid to ensure stable complex formation .
  • Reaction Time : Allow 10–15 minutes for color development, as prolonged exposure may degrade the complex .
  • Calibration : Use a linear calibration curve (0.5–30 mg/L SCN⁻) with a regression coefficient (r²) ≥0.9993. Detection limits are typically 0.025–125 ppm, depending on the kit used .
    • Interference Mitigation : Mask ions like Cl⁻ or Br⁻ using masking agents (e.g., Hg²⁺) or separate via ion chromatography .

Q. What are the standard protocols for validating this compound-based assays in environmental chemistry?

  • Experimental Design :

  • Sample Preparation : Filter wastewater to remove particulates and adjust ionic strength to match calibration standards .
  • Quality Control : Include blanks, spikes, and duplicates to assess precision (RSD <0.89%) and accuracy (recovery: 90.9–110.8%) .
  • Instrumentation : Use UV-Vis spectrophotometers at 450–480 nm, ensuring pathlength consistency .

Advanced Research Questions

Q. How can discrepancies in reported equilibrium constants for this compound complexes be resolved?

  • Data Contradiction Analysis : Variations in equilibrium constants (e.g., log K for FeSCN²⁺ ≈ 2.0–3.2) arise from differences in ionic strength, temperature, or competing ligands.

  • Recommendations :
  • Standardize conditions (e.g., 0.1 M ionic strength using NaClO₄, 25°C) .
  • Use Job’s method or mole-ratio plots to confirm stoichiometry .
  • Compare spectrophotometric data with computational models (e.g., Density Functional Theory) .

Q. What experimental strategies are effective for studying ternary complexes (e.g., Fe-SCN-Cl⁻) in mixed-ligand systems?

  • Methodology :

  • Spectrophotometric Titrations : Monitor absorbance changes at 480 nm while titrating Fe³⁺ with SCN⁻ and Cl⁻/Br⁻. Use Benesi-Hildebrand plots to calculate binding constants .
  • Competitive Ligand Studies : Introduce ligands sequentially to assess preferential binding (e.g., SCN⁻ > Cl⁻ in Fe³⁺ coordination) .
  • Temperature Dependence : Measure rate constants (e.g., k = 5,000× higher for FeSCN²⁺ vs. hexa-aquo Fe³⁺) to infer electron-tunneling mechanisms .

Q. How can this compound methods be adapted for complex environmental matrices (e.g., coal gasification wastewater)?

  • Advanced Techniques :

  • Pre-Treatment : Oxidize interfering thiosulfate (S₂O₃²⁻) with H₂O₂ or remove via precipitation .
  • Regeneration Protocols : Use ferric sulfate to recover thiocyanate from ion-exchange resins, preventing environmental accumulation .
  • Multi-Analyte Detection : Couple with ICP-MS or HPLC to quantify co-existing metals (e.g., Cu²⁺, Au³⁺) .

Key Considerations for Reproducibility

  • Documentation : Follow journal guidelines (e.g., Beilstein Journal) to detail experimental protocols, including reagent sources (e.g., Sigma-Aldrich Fe(NO₃)₃), instrument settings, and statistical analyses .
  • Data Sharing : Provide raw absorbance spectra and titration curves as supplementary materials .
  • Peer Review : Address potential biases (e.g., spectrophotometer drift) and validate findings against established methods (e.g., APHA Standard Methods) .

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